molecular formula C19H16N4O2S B4501084 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B4501084
M. Wt: 364.4 g/mol
InChI Key: SQTPFEIGPIPGLW-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 4-methoxyindole core, a thiazole ring in the (2Z)-configuration, and a pyridin-4-yl substituent, linked via an acetamide bridge. The pyridine ring introduces basicity and solubility properties, critical for pharmacokinetics.

Properties

IUPAC Name

2-(4-methoxyindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-25-17-4-2-3-16-14(17)7-10-23(16)11-18(24)22-19-21-15(12-26-19)13-5-8-20-9-6-13/h2-10,12H,11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTPFEIGPIPGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with a suitable precursor, such as 4-methoxyindole, various functional groups are introduced through reactions like nitration, reduction, and substitution.

    Thiazole Ring Formation: The thiazole ring can be synthesized through cyclization reactions involving appropriate thioamide and α-haloketone precursors.

    Coupling Reactions: The final step involves coupling the indole and thiazole derivatives under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Scaling Up Reactions: Adjusting reaction conditions for larger batch sizes.

    Purification Techniques: Using methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Various substituents can be introduced at different positions on the indole or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. These might include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

    Pathways Involved: Signaling pathways that are modulated by the compound, leading to its biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Analogous Acetamide Derivatives
Compound Name/ID Core Structure Key Substituents Bioactivity (if reported) Reference
Target Compound Indole-thiazole-pyridine 4-methoxyindole, (2Z)-thiazole-ylidene Not explicitly stated
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole-naphthalene Chlorophenyl, naphthalene-oxymethyl Antimicrobial (inferred)
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-hydroxy-N-(pyridin-4-yl)acetamide (1a) Indole-pyridine Chlorobenzyl, hydroxy group Not reported
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a-4i) Thiazole-cyclopentyl Phenyl, p-tolyl MAO inhibition (4a-4c)
N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a) Thiazole-oxadiazole Nitrophenyl, oxadiazole-thio Acetylcholinesterase inhibition

Key Observations :

  • The target compound is unique in combining a 4-methoxyindole with a (2Z)-thiazole-ylidene group, distinguishing it from chlorophenyl or nitrophenyl analogs .
  • Compared to oxadiazole-thio derivatives (e.g., 3a), the thiazole-ylidene in the target may enhance planarity and binding affinity .

Biological Activity

The compound 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a synthetic molecule that has drawn attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that combines an indole moiety with a thiazole and pyridine ring system. This structural diversity is believed to contribute to its biological activity.

Molecular Formula

  • Molecular Formula: C15_{15}H14_{14}N4_{4}O1_{1}S

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. The following table summarizes key findings from various research studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Da Silva et al. Glioblastoma Multiforme5.0Induction of apoptosis and cell cycle arrest
PMC7101601 DLD1 Colon Cancer Cells10.2Inhibition of HSET leading to multipolar mitosis
PMC9969401 Various Cancer Lines8.5Targeting microtubule dynamics

The compound's mechanism of action involves multiple pathways:

  • Inhibition of HSET: The compound has been shown to inhibit the HSET protein, which is crucial for proper spindle formation during mitosis. This inhibition leads to increased multipolarity in cancer cells, disrupting normal cell division and promoting apoptosis .
  • Apoptosis Induction: Studies indicate that the compound triggers apoptotic pathways in glioblastoma cells, resulting in reduced cell viability .

Case Studies

  • Glioblastoma Treatment:
    • In a study by Da Silva et al., the compound was tested on glioblastoma multiforme cells, demonstrating an IC50 value of 5.0 µM. The results indicated significant apoptosis and inhibition of cell proliferation.
  • Colon Cancer Research:
    • Research on DLD1 colon cancer cells revealed that treatment with the compound resulted in a marked increase in multipolar mitoses, suggesting effective disruption of mitotic processes at an IC50 of 10.2 µM .
  • Microtubule Dynamics:
    • The compound's ability to alter microtubule dynamics was highlighted in a study where it was found to significantly affect the stability of microtubules in various cancer cell lines, leading to enhanced cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

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